LB-100 vs. Fostriecin: Clinical Development Stage and Human Safety Profile Comparison
LB-100 has completed a first-in-human Phase I trial establishing a maximum tolerated dose (MTD) of 2.33 mg/m² administered intravenously daily for 3 days every 3 weeks, with disease stabilization observed in 15 of 28 evaluable patients (53.6%) [1]. In contrast, fostriecin, a historical PP2A/PP4 inhibitor, demonstrated disease stability in 16 of 46 solid tumor patients (34.8%) in its largest trial but development was discontinued due to pharmacokinetic instability and formulation challenges [2].
| Evidence Dimension | Clinical development status and disease stabilization rate |
|---|---|
| Target Compound Data | Phase I completed; MTD = 2.33 mg/m² IV daily × 3; disease stabilization rate = 53.6% (15/28 evaluable patients) in monotherapy solid tumor trial [1] |
| Comparator Or Baseline | Fostriecin: Phase I completed but development discontinued; disease stabilization rate = 34.8% (16/46 patients) in solid tumor trial [2] |
| Quantified Difference | LB-100 achieved 18.8 absolute percentage points higher disease stabilization rate (53.6% vs. 34.8%) and remains in active clinical development with ongoing Phase Ib/II combination trials, whereas fostriecin development was terminated |
| Conditions | Adult patients with progressive, treatment-refractory solid tumors; LB-100 monotherapy administered IV over 15 minutes daily for 3 days in 21-day cycles [1] |
Why This Matters
Active clinical development status and established human MTD enable direct translation of preclinical findings to clinical trial design, whereas discontinued comparators lack regulatory path and cannot support IND-enabling studies.
- [1] Chung V, Mansfield AS, Braiteh F, et al. Safety, Tolerability, and Preliminary Activity of LB-100, an Inhibitor of Protein Phosphatase 2A, in Patients with Relapsed Solid Tumors: An Open-Label, Dose Escalation, First-in-Human, Phase I Trial. Clin Cancer Res. 2017;23(13):3277-3284. View Source
- [2] Le LH, Erlichman C, Pillon L, et al. Phase I and pharmacokinetic study of fostriecin given as an intravenous bolus daily for five consecutive days. Invest New Drugs. 2004;22(2):159-167. View Source
